![molecular formula C9H12F3NO B3050158 1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene CAS No. 240121-54-4](/img/structure/B3050158.png)
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene
Overview
Description
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene, also known as N-Methylamino-2-trifluoroacetycyclohexene or NMAT, is an organic compound used in a variety of scientific applications. It is a cyclohexene derivative with a trifluoroacetyl group and an N-methyl amine group attached to the cyclohexene ring. NMAT has been studied extensively due to its unique properties and potential applications in a variety of fields, such as synthetic chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
NMAT has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and cyclic peptides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, NMAT has been used in the synthesis of biochemicals, such as nucleosides and amino acids.
Mechanism of Action
The mechanism of action of NMAT is not well understood. However, it is believed that the trifluoroacetyl group may act as an electron-withdrawing group, which can facilitate the formation of new bonds. In addition, the N-methyl amine group may act as an electron-donating group, which can also facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMAT have not been extensively studied. However, it has been shown to have some effects on enzymes. In one study, NMAT was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, NMAT has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
NMAT has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, NMAT has some limitations. It is toxic and can be irritating to the skin, eyes, and respiratory tract. In addition, it can react with water and other substances, which can cause contamination of the laboratory environment.
Future Directions
There are a variety of potential future directions for NMAT research. One potential direction is to further investigate its biochemical and physiological effects. In addition, NMAT could be further studied for its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to explore the mechanism of action of NMAT and to develop new synthetic methods for its production. Finally, NMAT could be studied for its potential use as a catalyst in organic reactions.
properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c1-13-7-5-3-2-4-6(7)8(14)9(10,11)12/h13H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRIGGJCUBDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CCCC1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572375 | |
Record name | 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-Methylamino)-2-(trifluoroacetyl)cyclohexene | |
CAS RN |
240121-54-4 | |
Record name | 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.